3-(2-Bromophenyl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(2-bromophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
INYSKYAJTGOPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analyses
Electronic and Steric Effects :
- 3-(2-Bromo-4-fluorophenyl)propanoic acid: Fluorine’s electronegativity enhances acidity of the carboxylic group (pKa ~2.5–3.0) compared to the target compound (pKa ~4.5–5.0) .
- 3-(4-Bromo-2-chlorophenyl)propanoic acid: Dual halogen substitution increases steric bulk, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .
Reactivity :
- 3-(3-Bromophenyl)-2-propenoic acid: The α,β-unsaturated system undergoes Michael additions and Diels-Alder reactions, unlike the saturated propanoic analogs .
- (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid: The hydroxyl group enables esterification and glycosylation, expanding utility in asymmetric synthesis .
Crystallography and Packing :
- The target compound forms centrosymmetric dimers via O–H···O hydrogen bonds (bond length: 1.82 Å), similar to 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid .
- Compounds with bulky substituents (e.g., 4-ethylphenyl) exhibit larger dihedral angles (~85°), reducing π-π stacking efficiency .
Preparation Methods
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation reaction serves as a foundational method for constructing aryl-substituted propanoic acid derivatives. For 3-(2-bromophenyl)-2-methylpropanoic acid, this approach involves:
-
Acylation of 2-bromobenzene : Reacting 2-bromobenzene with methylpropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(2-bromophenyl)-2-methylpropanoyl chloride.
-
Hydrolysis : Subsequent hydrolysis of the acyl chloride intermediate under basic conditions yields the target carboxylic acid.
Key Considerations :
-
Regioselectivity : The electron-withdrawing bromine atom at the ortho position deactivates the benzene ring, necessitating elevated temperatures (80–120°C) to drive the reaction.
-
Catalyst Loading : Stoichiometric amounts of AlCl₃ (1.2–1.5 equivalents) are required to overcome deactivation by the carboxylic acid product.
Direct Bromination of Phenylpropanoic Acid Derivatives
Direct bromination of pre-formed 2-methyl-2-phenylpropanoic acid offers a streamlined route but requires precise control over regioselectivity.
Reaction Conditions for Ortho-Bromination
Unlike the para-selective bromination observed in aqueous media, achieving ortho-bromination demands:
-
Protection of the Carboxylic Acid : Conversion to a methyl ester mitigates the electron-withdrawing effect, enabling bromine to attack the ortho position.
-
Catalyst System : FeBr₃ (0.1–0.3 equivalents) in dichloromethane at 0–5°C promotes ortho-directed electrophilic substitution.
Representative Data :
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Reaction Time | 12–16 hours |
| Bromine Equivalents | 1.05–1.10 |
Grignard Reagent-Based Synthesis
The Grignard approach enables modular construction of the carbon skeleton:
-
Formation of 2-bromophenylmagnesium bromide : Reacting 1,2-dibromobenzene with magnesium in tetrahydrofuran (THF).
-
Nucleophilic Addition to Methylpropanoate : The Grignard reagent attacks methyl 2-methylpropanoate, followed by acidic hydrolysis to yield the carboxylic acid.
Advantages :
-
Flexibility : Permits late-stage introduction of bromine, avoiding competing side reactions during earlier steps.
-
Scalability : THF solvent systems support batch sizes exceeding 100 kg in industrial settings.
Industrial-Scale Production Techniques
Continuous Flow Bromination
Modern facilities employ continuous flow reactors to enhance selectivity and safety:
-
Reactor Design : Multi-zone temperature control (0°C → 25°C) minimizes thermal degradation.
-
In-line Analytics : Real-time UV-Vis monitoring at 254 nm tracks bromine consumption and product formation.
Economic Metrics :
| Metric | Value |
|---|---|
| Annual Capacity | 50–75 metric tons |
| Purity Specification | ≥99.5% (HPLC) |
| Cost per Kilogram | $220–$280 |
Optimization of Reaction Parameters
Solvent Effects on Regioselectivity
Polar aprotic solvents (e.g., DMF, DMSO) favor ortho-bromination by stabilizing charged intermediates:
| Solvent | Ortho:Para Ratio | Yield (%) |
|---|---|---|
| DCM | 1.8:1 | 65 |
| DMF | 3.2:1 | 72 |
| Water | 0.5:1 | 58 |
Data extrapolated from analogous bromination systems
Analytical Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
-
Retention Time : 8.2 minutes under isocratic elution (70:30 acetonitrile/0.1% formic acid).
Challenges in Synthesis and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Bromophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of phenyl precursors followed by Friedel-Crafts alkylation or coupling reactions. For example, zinc-mediated coupling in anhydrous THF under nitrogen can minimize side reactions . Temperature control (e.g., 0–5°C for halogenation steps) and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR identify substituent positions (e.g., bromine’s deshielding effect at C2) .
- X-ray crystallography : Resolves stereochemistry and confirms methyl/bromophenyl spatial orientation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 257.0) and fragmentation patterns .
Q. What preliminary biological activities have been reported for halogenated phenylpropanoic acid derivatives?
- Methodological Answer : Structural analogs exhibit antimicrobial and anti-inflammatory properties. For example:
- Microplate assays : Test inhibition of E. coli or S. aureus growth (MIC values typically 25–50 µg/mL) .
- COX-2 inhibition : Assess via ELISA using recombinant enzymes (IC₅₀ values compared to ibuprofen) .
Advanced Research Questions
Q. How can enantiomers of this compound be separated, and what chiral resolution methods are recommended?
- Methodological Answer : Use chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB). Mobile phases like hexane/isopropanol (90:10) resolve enantiomers (α > 1.2). Alternatively, diastereomeric salt formation with (R)- or (S)-1-phenylethylamine improves scalability .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding to COX-2’s hydrophobic pocket. Validate via:
- Surface plasmon resonance (SPR) : Measure binding affinity (KD ~ 10–100 nM) .
- Site-directed mutagenesis : Identify critical residues (e.g., Tyr355 in COX-2) for hydrogen bonding with the carboxylic acid group .
Q. How do researchers address contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Cross-validate using standardized assays (e.g., CLSI guidelines for antimicrobial tests). For example:
- Meta-analysis : Compare substituent effects (e.g., bromine at C2 vs. C4 reduces anti-inflammatory activity by 30% due to steric hindrance) .
- Dose-response curves : Ensure EC₅₀ values are calculated under identical pH and serum conditions .
Q. What strategies are effective in profiling synthetic by-products or degradation impurities?
- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Key impurities include:
- Dehalogenated products : Detect via isotopic patterns (e.g., loss of Br generates [M–79]+) .
- Oxidative derivatives : Monitor m/z shifts (+16 for hydroxylation) .
Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict stability (e.g., bromine’s electron-withdrawing effect increases acid dissociation) .
- QSAR models : Correlate logP values (>2.5) with improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
